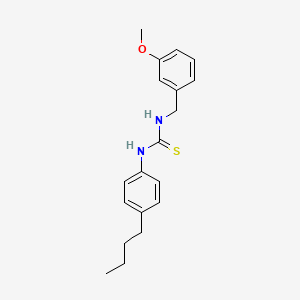
N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea
Overview
Description
N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as BMBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMBT is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in various fields. In
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the formation of a thiourea adduct with thiol-containing biomolecules. This adduct formation can lead to changes in the biochemical and physiological properties of the biomolecule, which may contribute to the observed effects of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties and potential anti-cancer properties, N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which may contribute to the observed effects of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea in lab experiments is its selectivity for thiols. This selectivity allows for the specific detection and analysis of thiol-containing biomolecules, which can be difficult to study using other methods. Additionally, N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea. One potential direction is the development of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea-based fluorescent probes for imaging thiols in vivo. This could allow for the non-invasive detection of thiols in living organisms, which could have important applications in medical research. Additionally, further studies on the anti-cancer properties of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea could lead to the development of new cancer therapies. Finally, the development of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved selectivity and reduced toxicity could expand the range of applications for this compound.
Scientific Research Applications
N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential applications in various scientific fields. One of the most promising applications of N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea is as a fluorescent probe for detecting thiols in biological systems. N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to selectively react with thiols and produce a fluorescent signal, making it an attractive tool for studying thiol-containing biomolecules. Additionally, N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-butylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-3-4-6-15-9-11-17(12-10-15)21-19(23)20-14-16-7-5-8-18(13-16)22-2/h5,7-13H,3-4,6,14H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRMECHXTNURKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-N'-(3-methoxybenzyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4078605.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B4078609.png)
![4-chloro-N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078623.png)
![ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4078629.png)

![(3R*,4S*)-4-[{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}(ethyl)amino]tetrahydrofuran-3-ol](/img/structure/B4078634.png)
![8-(2,5-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4078647.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4078652.png)
![4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B4078656.png)
![N-(2,3-dimethylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4078668.png)
![methyl 4-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4078701.png)
![5-(2-furyl)-N-[2-(1H-indol-3-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078702.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methylbenzamide](/img/structure/B4078710.png)
![6-amino-4-(2-ethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078713.png)